7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Overview
Description
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is an organic compound with the molecular formula C13H20O. It belongs to the class of bicyclic compounds, specifically a bicyclo[2.2.2]octane derivative. This compound is known for its unique structure, which includes an isopropyl group and a methyl group attached to a bicyclic octane ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic octane ring system.
Functional Group Introduction: The isopropyl and methyl groups are introduced through alkylation reactions.
Aldehyde Formation: The aldehyde functional group is introduced via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like Grignard reagents (RMgX)
Major Products
Oxidation: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylic acid
Reduction: 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the fragrance industry due to its unique odor profile, contributing to the formulation of perfumes and scented products.
Mechanism of Action
The mechanism of action of 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-one: Contains a ketone group instead of an aldehyde.
Uniqueness
7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbaldehyde is unique due to its specific combination of functional groups and its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93904-56-4 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
InChI Key |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C)C)C=O |
Origin of Product |
United States |
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